molecular formula C10H13Br B6261559 4-(bromomethyl)-2-ethyl-1-methylbenzene CAS No. 2167907-85-7

4-(bromomethyl)-2-ethyl-1-methylbenzene

Cat. No.: B6261559
CAS No.: 2167907-85-7
M. Wt: 213.11 g/mol
InChI Key: FRGGVEWJEQFCGU-UHFFFAOYSA-N
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Description

4-(bromomethyl)-2-ethyl-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-2-ethyl-1-methylbenzene typically involves the bromination of 2-ethyl-1-methylbenzene. The reaction is carried out using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(bromomethyl)-2-ethyl-1-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiourea (NH2CSNH2)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed:

    Nucleophilic Substitution: Alcohols, amines, thioethers

    Oxidation: Carboxylic acids, ketones

    Reduction: Methyl derivatives

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-ethyl-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(bromomethyl)-1-methylbenzene
  • 4-(bromomethyl)-2-methylbenzene
  • 4-(bromomethyl)-2-ethylbenzene

Comparison: 4-(bromomethyl)-2-ethyl-1-methylbenzene is unique due to the presence of both ethyl and methyl groups on the benzene ring, which influences its reactivity and physical properties. Compared to 4-(bromomethyl)-1-methylbenzene, the additional ethyl group in this compound increases its steric hindrance, affecting its reaction rates and selectivity. Similarly, the presence of the ethyl group distinguishes it from 4-(bromomethyl)-2-methylbenzene and 4-(bromomethyl)-2-ethylbenzene, providing unique chemical and physical properties .

Properties

CAS No.

2167907-85-7

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

4-(bromomethyl)-2-ethyl-1-methylbenzene

InChI

InChI=1S/C10H13Br/c1-3-10-6-9(7-11)5-4-8(10)2/h4-6H,3,7H2,1-2H3

InChI Key

FRGGVEWJEQFCGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CBr)C

Purity

95

Origin of Product

United States

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